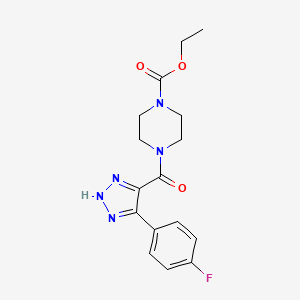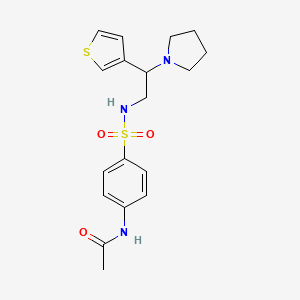
N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide, also known as PTUPB, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of sulfonamide compounds and has been shown to possess a wide range of biological activities.
Mechanism of Action
The mechanism of action of N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in inflammation and cancer. N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the breakdown of extracellular matrix proteins. In addition, N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression.
Biochemical and physiological effects:
N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to scavenge free radicals and protect against oxidative stress. In cancer research, N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to induce cell cycle arrest and apoptosis in cancer cells.
Advantages and Limitations for Lab Experiments
N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide has several advantages for lab experiments, including its high potency and selectivity, its ability to penetrate the blood-brain barrier, and its low toxicity. However, N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide also has some limitations, including its poor solubility in water, which can make it difficult to administer in vivo. In addition, the mechanism of action of N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide. One area of research is the development of more potent and selective analogs of N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide for use in cancer and neurodegenerative disease research. Another area of research is the investigation of the mechanism of action of N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide, which could lead to the identification of new targets for drug development. Finally, there is a need for more in vivo studies of N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide to determine its efficacy and safety in animal models.
Synthesis Methods
N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis starts with the reaction of 4-aminobenzenesulfonamide with 2-bromoethylthiophene, followed by the reaction with pyrrolidine and then acetic anhydride. The final product is obtained after purification and characterization.
Scientific Research Applications
N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including cancer, neurodegenerative diseases, and inflammation. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In cancer research, N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In neurodegenerative diseases, N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide has been shown to protect against oxidative stress and inflammation, which are known to be involved in the pathogenesis of these diseases.
properties
IUPAC Name |
N-[4-[(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)sulfamoyl]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O3S2/c1-14(22)20-16-4-6-17(7-5-16)26(23,24)19-12-18(15-8-11-25-13-15)21-9-2-3-10-21/h4-8,11,13,18-19H,2-3,9-10,12H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFEWWQRKTOZLJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(N-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)sulfamoyl)phenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

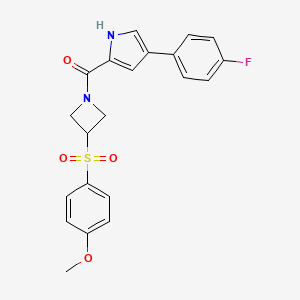

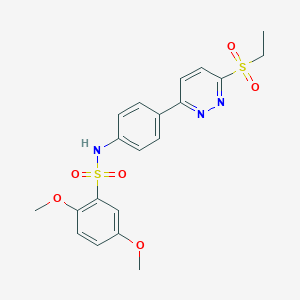
![ethyl 2-[[(E)-2-cyano-3-[5-(4-ethoxycarbonylphenyl)furan-2-yl]prop-2-enoyl]amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2786480.png)
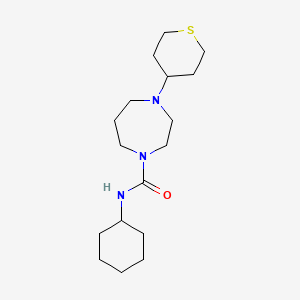

![6-Tert-butyl-2-[1-(2-methylbenzoyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2786487.png)
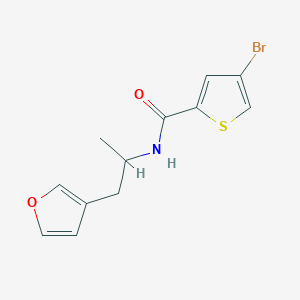
![2-(4,7,8-Trimethyl-1,3-dioxo-6-propylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2786491.png)
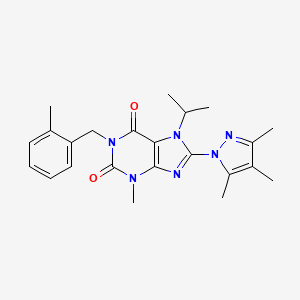

![1-[(2-Bromophenyl)sulfonylamino]cyclopentane-1-carboxylic acid](/img/structure/B2786494.png)
